![molecular formula C13H9F4N3O B1417702 4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-58-6](/img/structure/B1417702.png)
4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the N-hydroxy-carboxamidine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and an N-hydroxy-carboxamidine group. These functional groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is nucleophilic and can undergo electrophilic substitution reactions. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the N-hydroxy-carboxamidine group could participate in hydrogen bonding .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, such as the compound , are of significant interest due to their unique physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring, like fluorine, gives these compounds reduced basicity and makes them less reactive than their chlorinated and brominated analogues . They are used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and also fluoropyridines fused with carbo-, heterocycles .
Potential Imaging Agents for Biological Applications
Fluoropyridines, including the compound , have been reviewed for their potential as imaging agents for various biological applications . Specifically, synthetic routes towards 18 F-substituted pyridines are of special interest .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include the compound you’re asking about, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Functional Materials
The development of organic compounds containing fluorine, like the compound , has led to many recent advances in the field of functional materials . The unique physicochemical properties of the fluorine atom combined with the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound is likely to interact with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that the compound could be involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two organic groups: one electrophilic and one nucleophilic .
Biochemical Pathways
The compound may play a role in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic chemistry . This reaction is used to create carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds .
properties
IUPAC Name |
4-[3-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-9-3-1-2-8(11(9)13(15,16)17)7-4-5-19-10(6-7)12(18)20-21/h1-6,21H,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUPXFRZTKRNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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